molecular formula C19H26N2O4 B15104055 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-pentylacetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-pentylacetamide

Cat. No.: B15104055
M. Wt: 346.4 g/mol
InChI Key: LLQCEXFMTNCIIP-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-pentylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-pentylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the synthesis of the benzazepine core, followed by functionalization to introduce the dimethoxy and acetamide groups.

    Formation of Benzazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzazepine core. This can be achieved through a variety of cyclization reactions, such as the Pictet-Spengler reaction.

    Introduction of Dimethoxy Groups: The benzazepine core is then functionalized with methoxy groups using methylation reactions. Common reagents for this step include methyl iodide and a base such as potassium carbonate.

    Acetamide Formation: The final step involves the introduction of the acetamide group. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-pentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-pentylacetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including neurological disorders and cancer.

    Industry: The compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-pentylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-pentylacetamide can be compared with other similar compounds to highlight its uniqueness:

    2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: This compound shares the benzazepine core but has an acetic acid group instead of the acetamide group.

    2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(2,6-dimethylphenyl)acetamide: This compound has a similar structure but with a different substituent on the acetamide group.

The unique features of this compound, such as its specific substituents and functional groups, contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-pentylacetamide

InChI

InChI=1S/C19H26N2O4/c1-4-5-6-8-20-18(22)13-21-9-7-14-10-16(24-2)17(25-3)11-15(14)12-19(21)23/h7,9-11H,4-6,8,12-13H2,1-3H3,(H,20,22)

InChI Key

LLQCEXFMTNCIIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC

Origin of Product

United States

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